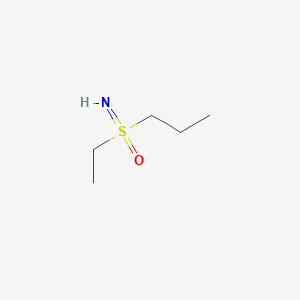
Methyl 4-(2-bromo-3-oxobutyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-bromo-3-oxobutyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester group and a brominated oxobutyl side chain. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromo-3-oxobutyl)benzoate typically involves the bromination of a precursor compound. One common method is the bromination of 4-(4-oxobutyl)benzoic acid methyl ester using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process includes the preparation of the precursor compound, followed by bromination and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-bromo-3-oxobutyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxobutyl side chain can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the oxobutyl side chain can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives
Aplicaciones Científicas De Investigación
Methyl 4-(2-bromo-3-oxobutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-bromo-3-oxobutyl)benzoate involves its interaction with various molecular targets. The bromine atom and the carbonyl group in the oxobutyl side chain play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the carbonyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but with a different substitution pattern on the benzoate ring.
Methyl 4-bromobenzoate: Lacks the oxobutyl side chain, making it less reactive in certain chemical reactions.
Methyl 4-(2-pyridyl)benzoate: Contains a pyridyl group instead of a brominated oxobutyl side chain
Uniqueness
Methyl 4-(2-bromo-3-oxobutyl)benzoate is unique due to the presence of both a bromine atom and a carbonyl group in the oxobutyl side chain. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research .
Propiedades
Fórmula molecular |
C12H13BrO3 |
|---|---|
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
methyl 4-(2-bromo-3-oxobutyl)benzoate |
InChI |
InChI=1S/C12H13BrO3/c1-8(14)11(13)7-9-3-5-10(6-4-9)12(15)16-2/h3-6,11H,7H2,1-2H3 |
Clave InChI |
CRPLLXGWIREWJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC1=CC=C(C=C1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)


![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)

![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)
![2,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B13650132.png)
![4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B13650134.png)
